5-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide
Overview
Description
5-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, a phenoxypyridine moiety, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Phenoxypyridine Moiety: The phenoxypyridine group can be introduced through a nucleophilic substitution reaction. This involves reacting a halogenated pyridine derivative with a phenol derivative in the presence of a base, such as potassium carbonate, to form the phenoxypyridine structure.
Coupling of the Oxazole and Phenoxypyridine Units: The final step involves coupling the oxazole ring with the phenoxypyridine moiety through a condensation reaction. This can be achieved using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring. Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to achieve this transformation.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: The phenoxypyridine moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular receptors, triggering signaling pathways that result in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as starting materials for the synthesis of more complex heterocyclic systems.
Phenoxypyridine Derivatives: These compounds are used in the development of bioactive molecules, including pesticides and pharmaceuticals.
Uniqueness
5-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its oxazole ring, phenoxypyridine moiety, and carboxamide group contribute to its versatility and potential for various applications in scientific research.
Properties
IUPAC Name |
5-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-15(20-11-22-12)16(21)19-10-13-6-5-9-18-17(13)23-14-7-3-2-4-8-14/h2-9,11H,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZXEEVKHJNYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.